molecular formula C30H20BrN B8205711 3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole

3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole

Cat. No.: B8205711
M. Wt: 474.4 g/mol
InChI Key: CMRNTJOPOVHKJQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated phenyl compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions include carbazole quinones, reduced carbazole derivatives, and various substituted carbazole compounds.

Scientific Research Applications

3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole is unique due to its specific structural features that confer distinct electronic properties, making it highly valuable in organic electronics and materials science. Its ability to undergo various chemical modifications also enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-6,9-diphenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20BrN/c31-25-15-11-22(12-16-25)24-14-18-30-28(20-24)27-19-23(21-7-3-1-4-8-21)13-17-29(27)32(30)26-9-5-2-6-10-26/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRNTJOPOVHKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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